

# Comparative Analysis of Elinzanetant (PubChem CID: 16063568) for Vasomotor Symptoms

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## Compound of Interest

Compound Name: 4,9-Dimethylnaphtho[2,3-b]thiophene

Cat. No.: B098931

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A Guide for Researchers and Drug Development Professionals

## Introduction:

This guide provides a comparative analysis of Elinzanetant (PubChem CID: 16063568), a dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.[1][2][3] Information for the originally requested PubChem CID 611415 could not be found; therefore, this guide focuses on Elinzanetant as a relevant example of a compound in late-stage clinical development for this indication. The guide compares Elinzanetant with a relevant alternative, Fezolinetant, a selective NK3 receptor antagonist.[4][5][6] Data is presented to aid researchers, scientists, and drug development professionals in understanding the performance, mechanisms of action, and clinical profiles of these compounds.

## Data Presentation: Quantitative Comparison of Elinzanetant and Fezolinetant

The following tables summarize key quantitative data for Elinzanetant and Fezolinetant, focusing on their pharmacological targets and clinical efficacy in treating vasomotor symptoms.

Table 1: Pharmacodynamic Properties

Compound	Target(s)	Binding Affinity (Ki)	Mechanism of Action
Elinzanetant	NK1 and NK3 Receptors	Data not publicly available. Described as a potent antagonist.	Dual antagonist of NK1 and NK3 receptors. By blocking these receptors, it is thought to modulate neuronal activity in the hypothalamus involved in thermoregulation. <a href="#">[1]</a> <a href="#">[2]</a>
Fezolinetant	NK3 Receptor	~19.9 - 22.1 nmol/L	Selective antagonist of the NK3 receptor. It blocks the binding of neurokinin B (NKB) to KNDy neurons, which helps to restore thermoregulatory balance. <a href="#">[7]</a>

Table 2: Clinical Efficacy in Phase 3 Trials for Moderate to Severe Vasomotor Symptoms

Compound	Clinical Trial(s)	Dosage	Key Efficacy Endpoint	Results
Elinzanetant	OASIS 1 & 2	120 mg once daily	Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12. [8][9]	Statistically significant reduction in the frequency and severity of VMS compared to placebo.[10]
Fezolinetant	SKYLIGHT 1 & 2	30 mg and 45 mg once daily	Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12. [11][12][13]	Both doses significantly reduced the frequency and severity of VMS compared to placebo.[4][6][7]

## Experimental Protocols

### In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to neurokinin receptors, which would be used to generate data such as the  $K_i$  values presented in Table 1.

Objective: To determine the inhibitory constant ( $K_i$ ) of a test compound for the NK1 and NK3 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing human NK1 or NK3 receptors.
- Radioligand with high affinity and selectivity for the target receptor (e.g., a radiolabeled version of a known antagonist).

- Test compound (e.g., Elinzanetant).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

#### Procedure:

- Preparation of Reagents:
  - Prepare serial dilutions of the test compound in the assay buffer.
  - Prepare the radioligand solution at a concentration typically near its K<sub>d</sub> value.
  - Thaw the cell membrane preparations on ice and resuspend in the assay buffer to a predetermined protein concentration.
- Assay Setup:
  - In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.
  - For determining total binding, omit the test compound.
  - For determining non-specific binding, add a high concentration of a known, non-labeled antagonist.
- Incubation:
  - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

- Filtration:
  - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
  - Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification:
  - Place the filters in scintillation vials with scintillation fluid.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the specific binding as a function of the test compound concentration.
  - Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Clinical Trial Protocol for Vasomotor Symptoms (Summarized from OASIS 1 & 2 Trials for Elinzanetant)

This protocol provides a summary of the design for a Phase 3 clinical trial to evaluate the efficacy and safety of a compound for treating vasomotor symptoms.

Objective: To assess the efficacy and safety of Elinzanetant (120 mg once daily) compared to placebo in postmenopausal women with moderate to severe vasomotor symptoms.<sup>[8][9]</sup>

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][14]

#### Participant Population:

- Postmenopausal women aged 40-65 years.[9]
- Experiencing a minimum of 50 moderate to severe VMS per week.[9]

#### Treatment:

- Treatment Group: Oral Elinzanetant (120 mg) once daily for 26 weeks.[14][15]
- Control Group: Matching placebo once daily for 12 weeks, followed by Elinzanetant (120 mg) once daily for 14 weeks.[14][15]

#### Endpoints:

- Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.[8]
- Key Secondary Endpoints:
  - Mean change from baseline in a sleep disturbance questionnaire score at week 12.
  - Mean change from baseline in a menopause-related quality of life questionnaire total score at week 12.

#### Data Collection:

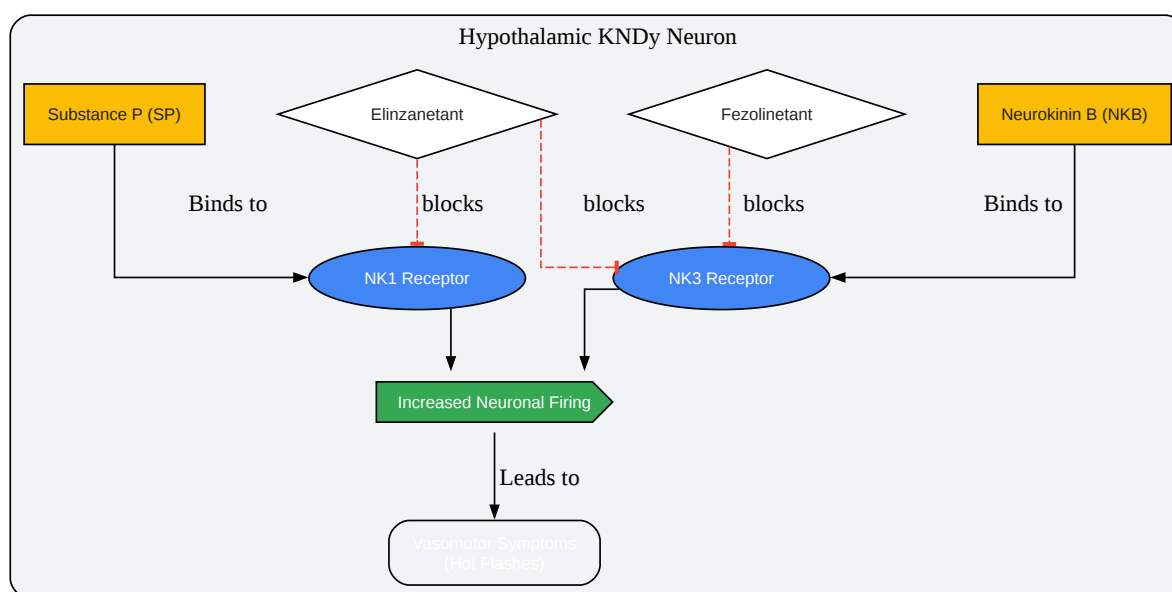
- Participants record the frequency and severity of their VMS in an electronic daily diary.
- Questionnaires are used to assess sleep disturbance and quality of life at baseline and specified follow-up visits.
- Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

#### Statistical Analysis:

- The primary and key secondary endpoints are analyzed using a mixed model for repeated measures.[8]

## Mandatory Visualizations

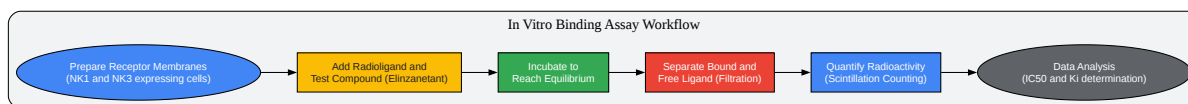
### Signaling Pathways



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Caption: Mechanism of action of Elinzanetant and Fezolinetant on KNDy neurons.

## Experimental Workflow



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Caption: A generalized workflow for an in vitro radioligand binding assay.

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